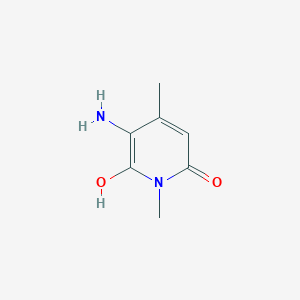
3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone is a heterocyclic compound belonging to the pyridone family. Pyridones are known for their versatile applications in various fields, including biology, natural products, dyes, and fluorescent materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in ethanol . Another method includes the use of palladium catalysts under microwave irradiation to produce amino-substituted pyridones in good-to-high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridones, which can be further utilized in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes . This property is particularly useful in biological systems where metal ion regulation is crucial. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules underlies its potential therapeutic effects .
Comparación Con Compuestos Similares
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: Known for its chelating properties and use in bacterial killing assays.
4-Hydroxy-6-methyl-3-nitro-2-pyridone: Used in the synthesis of pyridylthiazole derivatives and other heterocyclic compounds.
3,6-Dimethyl-4-hydroxy-2-pyrone: A structurally related compound with applications in radiochemical synthesis.
Uniqueness: 3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone stands out due to its unique amino and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and forming stable complexes makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
5-amino-6-hydroxy-1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-3-5(10)9(2)7(11)6(4)8/h3,11H,8H2,1-2H3 |
Clave InChI |
UVQLLEFTSHDJQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=C1N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


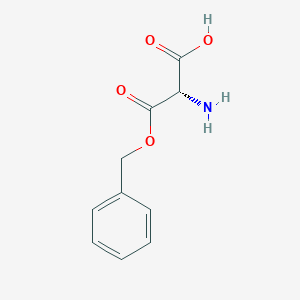

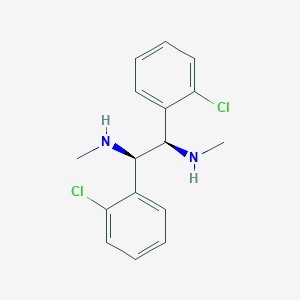

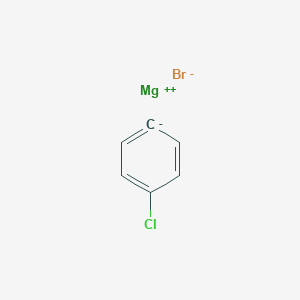
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)

![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
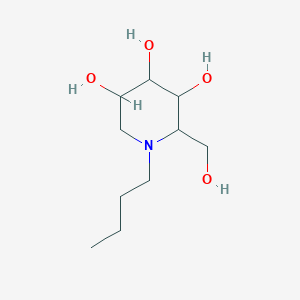
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
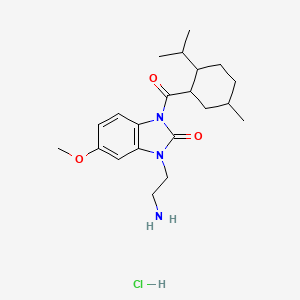
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
